CA-074 CA-074 CA-074 is a selective epoxysuccinyl peptide inhibitor of the cysteine protease cathepsin B (Kis = 0.0087, 75, and 233 μM for rat cathepsin B, H, and L, respectively). It inhibits degradation of DQ-collagen IV and DQ-collagen I in 4T1.2 breast cancer cells in a concentration-dependent manner and reduces the number of lung and bone metastases in a 4T1.2 murine mammary cancer model, without affecting primary tumor growth, when administered at a dose of 50 mg/kg. CA-074 (0.1 and 0.2 mg/animal per day) reduces mercury-induced increases in expression of TNF-α, IL-1β, and the inflammasome component NRLP3 and decreases the severity of mercury-induced skin induration in mice. CA-074 also reduces ischemia-induced hippocampal neuron cell death in monkeys.
Inhibitor of cathepsin B (Ki = 2-5nm). Displays selectivity over cathepsins H and L (Ki = 40-200um). Shown to reduce bone metastasis in a 4T1.2 breast cancer model.
CA-074 is a potent and selective inhibitor of cathepsin B.
Brand Name: Vulcanchem
CAS No.: 134448-10-5
VCID: VC0522460
InChI: InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14?/m0/s1
SMILES: CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O
Molecular Formula: C18H29N3O6
Molecular Weight: 383.4 g/mol

CA-074

CAS No.: 134448-10-5

Cat. No.: VC0522460

Molecular Formula: C18H29N3O6

Molecular Weight: 383.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CA-074 - 134448-10-5

Specification

CAS No. 134448-10-5
Molecular Formula C18H29N3O6
Molecular Weight 383.4 g/mol
IUPAC Name (2S)-1-[(2S,3S)-3-methyl-2-[[(3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14?/m0/s1
Standard InChI Key ZEZGJKSEBRELAS-KSFNBINOSA-N
Isomeric SMILES CCCNC(=O)[C@@H]1C(O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O
SMILES CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O
Canonical SMILES CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O
Appearance Solid powder

Introduction

Chemical and Structural Properties of CA-074

CA-074’s molecular structure (C₁₆H₂₅N₃O₆; molecular weight 355.38 g/mol) features a reactive epoxide group that forms a covalent bond with cathepsin B’s active-site cysteine . The inhibitor’s C-terminal proline residue contains a free carboxyl group, which is critical for pH-dependent interactions (Figure 1) . Methylation of this carboxyl group produces CA-074Me, a cell-permeable prodrug converted to CA-074 by intracellular esterases .

Key structural determinants of CA-074 activity:

  • Epoxide warhead: Irreversibly alkylates Cys29 in cathepsin B’s catalytic triad .

  • Hydrophobic P2 isoleucine: Enhances binding to cathepsin B’s S2 pocket .

  • C-terminal proline carboxylate: Mediates pH-sensitive interactions with histidine residues in the S2' subsite .

pH-Dependent Inhibition Kinetics

CA-074 exhibits striking pH-dependent inhibition, with potency decreasing by over 100-fold as pH shifts from acidic (4.6) to neutral (7.2) .

Inhibitory Potency Across pH Conditions

pHIC₅₀ (nM)KIK_I (nM)kinact/KIk_{\text{inact}}/K_I (M⁻¹s⁻¹)
4.66224.5 × 10⁵
5.5442111.1 × 10⁵
7.27231,9808.6 × 10³

At pH 4.6, CA-074’s kinact/KIk_{\text{inact}}/K_I value (4.5 × 10⁵ M⁻¹s⁻¹) indicates rapid, efficient inhibition, surpassing neutral-pH efficacy by 52-fold . The 120-fold increase in IC₅₀ at pH 7.2 underscores the necessity of acidic conditions for optimal activity .

Role of the C-Terminal Carboxyl Group

Methylation of CA-074’s carboxyl group (CA-074Me) abolishes pH sensitivity and reduces potency:

CompoundpH 4.6 KIK_I (μM)pH 7.2 KIK_I (μM)
CA-0740.0221.98
CA-074Me5229

CA-074Me’s KIK_I at pH 4.6 is 2,363-fold higher than CA-074’s, confirming the carboxylate’s role in pH-dependent binding . Molecular docking suggests that at pH 4.6, the deprotonated carboxylate forms ionic bonds with His110 and His111 in cathepsin B’s S2' subsite, stabilizing the inhibitor-enzyme complex . At neutral pH, these histidines are uncharged, weakening interactions .

Irreversible Inhibition Mechanism

CA-074 irreversibly inhibits cathepsin B via covalent modification of Cys29, as demonstrated by dilution assays . Preincubation of cathepsin B with CA-074 (10–100 × IC₅₀) followed by 100-fold dilution results in no recovery of enzymatic activity . This irreversibility persists across pH conditions, supporting CA-074’s utility in long-term inhibition studies .

Selectivity for Cathepsin B

CA-074 exhibits >2,000-fold selectivity for cathepsin B over related cysteine cathepsins (C, H, L, K) at both acidic and neutral pH :

ProteaseCA-074 IC₅₀ (μM) at pH 4.6CA-074 IC₅₀ (μM) at pH 7.2
Cathepsin B0.0060.723
Cathepsin C>16>16
Cathepsin L>16>16

Mass spectrometry profiling confirms CA-074’s specificity, blocking cathepsin B-mediated cleavage of diverse peptide substrates without affecting other proteases .

Implications for Research and Therapeutics

Experimental Design Considerations

  • Lysosomal studies: CA-074 (1–10 nM) effectively inhibits cathepsin B at pH 4.6 .

  • Neutral-pH environments: Higher concentrations (≥1 μM) are required, risking off-target effects .

  • Cellular assays: CA-074Me (10–50 μM) achieves intracellular CA-074 concentrations sufficient for inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator